molecular formula C6H2Cl2N2O3 B13123145 5-Chloro-3-nitropicolinoylchloride

5-Chloro-3-nitropicolinoylchloride

Cat. No.: B13123145
M. Wt: 220.99 g/mol
InChI Key: PVVOUDKKJJQVGD-UHFFFAOYSA-N
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Description

5-Chloro-3-nitropicolinoylchloride is a heteroaromatic compound featuring a pyridine backbone substituted with a chlorine atom at position 5, a nitro group at position 3, and an acyl chloride functional group at position 2. This structure confers unique reactivity, particularly in nucleophilic substitution and coupling reactions, making it valuable in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C6H2Cl2N2O3

Molecular Weight

220.99 g/mol

IUPAC Name

5-chloro-3-nitropyridine-2-carbonyl chloride

InChI

InChI=1S/C6H2Cl2N2O3/c7-3-1-4(10(12)13)5(6(8)11)9-2-3/h1-2H

InChI Key

PVVOUDKKJJQVGD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])C(=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-nitropicolinoylchloride typically involves the chlorination and nitration of picolinic acid derivatives. One common method starts with the chlorination of 3-nitropyridine to introduce the chlorine atom at the 5th position. This is followed by the conversion of the resulting 5-chloro-3-nitropyridine to its picolinoyl chloride derivative through a reaction with thionyl chloride or oxalyl chloride under reflux conditions .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The chlorination step is often carried out using chlorinating agents such as phosphorus pentachloride (PCl5) or sulfuryl chloride (SO2Cl2). The nitration step can be performed using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions to avoid over-nitration .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-nitropicolinoylchloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

    Reduction: 5-Chloro-3-aminopyridine derivatives.

    Hydrolysis: 5-Chloro-3-nitropicolinic acid.

Scientific Research Applications

5-Chloro-3-nitropicolinoylchloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-nitropicolinoylchloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom and picolinoyl chloride group can also participate in covalent bonding with nucleophilic sites in biological molecules, affecting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Chloro-3-nitropicolinoylchloride with key analogs, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituents Key Functional Groups Structural Similarity Score*
5-Chloro-3-nitropicolinoylchloride Not explicitly listed Cl (5), NO₂ (3), COCl (2) Acyl chloride, nitro, chloro N/A
5-Chloro-2-cyano-3-nitropyridine 23056-35-1 Cl (5), NO₂ (3), CN (2) Nitrile, nitro, chloro 0.84
4-Chloro-2-methyl-3-nitropyridine 15513-48-1 Cl (4), NO₂ (3), CH₃ (2) Methyl, nitro, chloro 0.82
2-Chloro-5-nitropyridine 4548-45-2 Cl (2), NO₂ (5) Nitro, chloro Not calculated
Nicotinoyl Chloride Hydrochloride 20260-53-1 COCl (3), HCl adduct Acyl chloride Not calculated

*Similarity scores derived from structural fingerprint analysis in .

Research Findings and Limitations

  • Synthetic Utility : Compounds like 2-Chloro-5-iodo-3-nitropyridine () demonstrate the importance of halogen diversity (I vs. Cl) in Suzuki-Miyaura coupling. The iodine substituent enhances oxidative addition in palladium catalysis, whereas chlorine may require harsher conditions .
  • Safety Gaps: Limited data exist for 5-Chloro-3-nitropicolinoylchloride’s toxicity or environmental impact. Analogous acyl chlorides (e.g., Nicotinoyl Chloride Hydrochloride) suggest corrosivity and respiratory hazards .

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